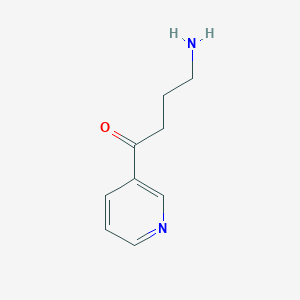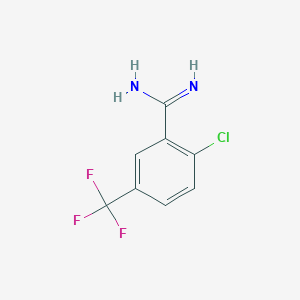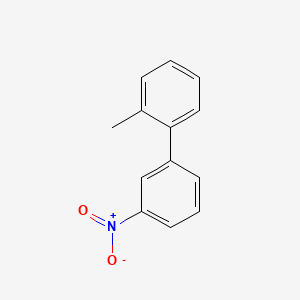![molecular formula C10H8F3N3 B1608624 5-[2-(三氟甲基)苯基]-1H-吡唑-3-胺 CAS No. 502133-02-0](/img/structure/B1608624.png)
5-[2-(三氟甲基)苯基]-1H-吡唑-3-胺
描述
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridine derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are used in various chemical reactions. For example, they are used in transition-metal-mediated or -catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety. The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .科学研究应用
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is known to enhance the pharmacological profile of drugs. It can improve the metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals . This compound could be used in the design of new drugs, especially where increased potency or specific receptor binding is required.
Antidepressant and Antimicrobial Activities
Compounds with the trifluoromethyl group have shown potential in treating depression and microbial infections. The presence of this group in certain structures has been associated with antidepressant , antimicrobial , antifungal, and antibacterial activities, which could lead to the development of new therapeutic agents.
Catalysis and Organic Synthesis
In synthetic chemistry, the trifluoromethyl group is a key structural motif due to its ability to influence the reactivity and stability of other functional groups. It is used in various catalytic processes, including photoredox catalysis, which is a method for introducing the trifluoromethyl group into diverse molecular skeletons .
Material Science
The trifluoromethyl group can impact the development of materials with specific properties. For example, it can be used to create polymers with exceptional mechanical strength, making them suitable for commercial applications that require durable materials .
Enzyme Inhibition
The trifluoromethyl group can play a significant role in the inhibition of enzymes. By altering the pKa of certain functional groups within a molecule, it can enhance the molecule’s potency toward specific enzymes, which is crucial in the development of enzyme inhibitors for therapeutic use .
Radiolabeling and Imaging
Compounds containing the trifluoromethyl group can be used in radiolabeling for medical imaging. The introduction of fluorine-18, a positron-emitting isotope, into such compounds can create radiotracers for positron emission tomography (PET), aiding in the diagnosis and research of diseases.
Each of these applications demonstrates the versatility and importance of the trifluoromethyl group in scientific research and industry. The compound , with its trifluoromethyl phenyl moiety, holds potential for innovation and advancement in these areas. <|\end|> OP: ### Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 3-(2-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is known to enhance the pharmacological profile of drugs. It can improve the metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals. This compound could be used in the design of new drugs, especially where increased potency or specific receptor binding is required .
作用机制
Target of Action
Similar compounds with a trifluoromethyl group have been reported to interact with various enzymes and receptors, such as the leucyl-trna synthetase
Mode of Action
For instance, some trifluoromethyl-containing compounds act as inhibitors, blocking the active site of the target enzyme . The specific interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Based on the reported antimicrobial activity of similar compounds , it can be speculated that this compound might interfere with essential biochemical pathways in microorganisms, leading to their death
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity This suggests that the compound might exert its effects by disrupting essential cellular processes in microorganisms, leading to their death
安全和危害
未来方向
The development of trifluoromethylpyridine derivatives is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases .
属性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
CAS RN |
502133-02-0 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



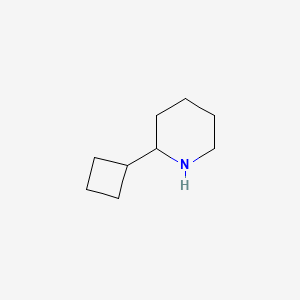



![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
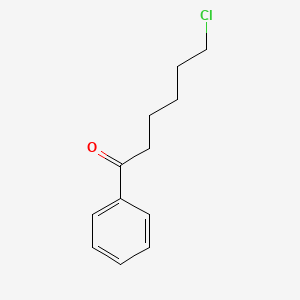
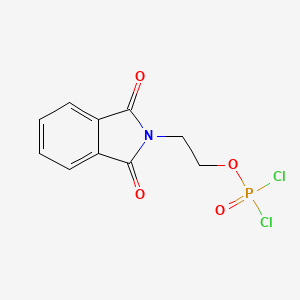
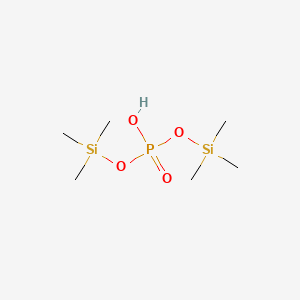
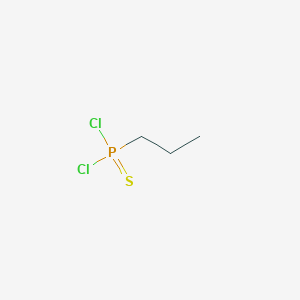
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)
